molecular formula C10H7N3O2S B1438598 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092328-80-7

7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1438598
CAS No.: 1092328-80-7
M. Wt: 233.25 g/mol
InChI Key: QDKGIMAUOAOZNK-UHFFFAOYSA-N
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Description

7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(furan-2-yl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKGIMAUOAOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of thiazole derivatives with various substituents. For instance, a recent study reported the synthesis of related thiazolo-pyridazinones through a hydrazine reaction with carboxylates, yielding compounds with significant biological activity .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that derivatives of thiazolo[4,5-d]pyridazinones exhibit notable analgesic and anti-inflammatory properties. In vivo testing using models such as the "acetic acid cramps" and "hot plate" methods showed that these compounds can effectively reduce pain and inflammation .

A specific study highlighted that several synthesized compounds from this class were tested for their analgesic activity. The results indicated that these compounds significantly decreased pain responses in animal models compared to control groups.

The proposed mechanisms for the analgesic and anti-inflammatory effects include inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (iNOS) activity. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance these biological activities .

Case Study 1: Analgesic Activity

In a controlled study, various thiazolo[4,5-d]pyridazinones were administered to mice. The results indicated a dose-dependent reduction in pain response as measured by the hot plate test. The most active compound showed an effectiveness comparable to standard analgesics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. The compound was evaluated using a carrageenan-induced paw edema model in rats. Results indicated significant reduction in paw swelling at various time points post-administration, suggesting strong anti-inflammatory properties .

Data Table: Biological Activities of Related Compounds

Compound NameAnalgesic ActivityAnti-inflammatory ActivityReference
7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-oneSignificant (p < 0.01)Significant (p < 0.05)
2-(N-pyrrolidino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-oneModerateHigh
3-(N-morpholino)-7-thienyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-oneLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.